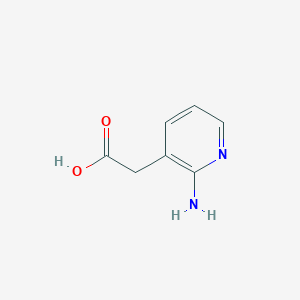![molecular formula C15H19NO3 B178864 [(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate CAS No. 101930-01-2](/img/structure/B178864.png)
[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate is a chemical compound that has been widely used in scientific research for its potential therapeutic effects. It belongs to the class of pyrrolidinyl ketones and has been found to possess various biochemical and physiological properties.
Mécanisme D'action
The mechanism of action of [(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate is not fully understood. However, it has been suggested that it may exert its pharmacological effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. It has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been shown to protect against oxidative stress and neurotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate has several advantages for lab experiments. It is readily available and easy to synthesize. It has also been extensively studied and has a well-established pharmacological profile. However, it also has some limitations. It has poor solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which may limit its effectiveness in some applications.
Orientations Futures
There are several future directions for the study of [(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate. One area of research is the development of more potent and selective analogs of the compound. Another area of research is the investigation of its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Finally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
In conclusion, [(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate is a chemical compound that has been extensively studied for its potential therapeutic effects. It possesses various biochemical and physiological properties and has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. While it has some limitations, it has several advantages for lab experiments and has several promising future directions for research.
Méthodes De Synthèse
The synthesis of [(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate involves the reaction of pyrrolidine, benzyl bromide, and ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran under reflux conditions. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate has been extensively studied for its potential therapeutic effects. It has been found to possess various pharmacological properties such as anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
Numéro CAS |
101930-01-2 |
|---|---|
Nom du produit |
[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate |
Formule moléculaire |
C15H19NO3 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
[(3S)-1-benzylpyrrolidin-3-yl] 3-oxobutanoate |
InChI |
InChI=1S/C15H19NO3/c1-12(17)9-15(18)19-14-7-8-16(11-14)10-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3/t14-/m0/s1 |
Clé InChI |
CJULNPMQJAXWPZ-AWEZNQCLSA-N |
SMILES isomérique |
CC(=O)CC(=O)O[C@H]1CCN(C1)CC2=CC=CC=C2 |
SMILES |
CC(=O)CC(=O)OC1CCN(C1)CC2=CC=CC=C2 |
SMILES canonique |
CC(=O)CC(=O)OC1CCN(C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



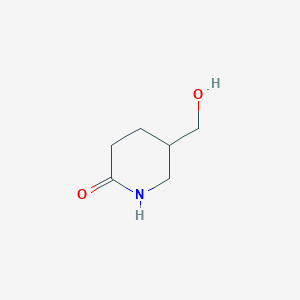
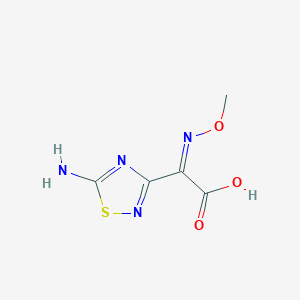
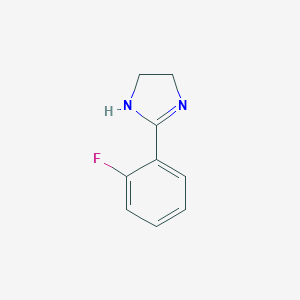

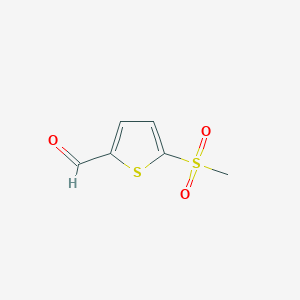


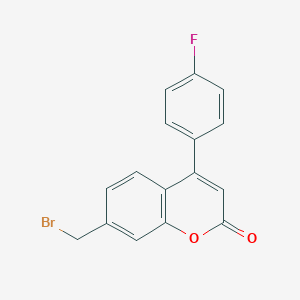


![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B178831.png)
![(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B178833.png)
